

The Intertwined World of Fukiic Acid and Fukinolic Acid: A Technical Guide

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Compound of Interest

Compound Name:	Fukiic acid
Cat. No.:	B1214075

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Abstract

Fukiic acid and its prominent derivative, fukinolic acid, represent a class of phenylpropanoid-polyketide-derived natural products with a growing portfolio of significant biological activities. This technical guide provides an in-depth exploration of the relationship between these two compounds, detailing their biosynthesis, chemical structures, and multifaceted pharmacological effects. Quantitative data from key studies are systematically presented, and detailed experimental protocols for the discussed biological assays are provided to facilitate further research and development. Visual diagrams of their biochemical relationship and experimental workflows are included to enhance understanding.

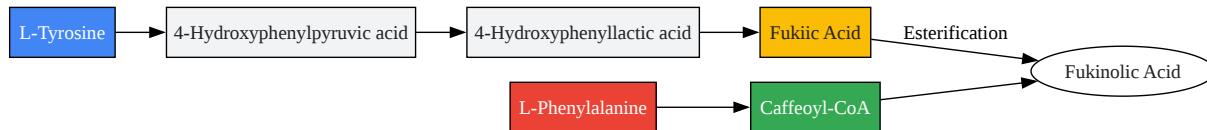
Core Relationship and Chemical Structures

Fukinolic acid is chemically defined as 2-E-caffeoylefukiic acid, establishing it as an ester derivative of **fukiic acid**.^{[1][2]} **Fukiic acid**, with the chemical name (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid, serves as the foundational backbone.^{[3][4]} The esterification of the C-2 hydroxyl group of the tartaric acid moiety of **fukiic acid** with caffeic acid results in the formation of fukinolic acid.^[5] This structural relationship is the basis for their interconnected biosynthesis and often complementary, though sometimes distinct, biological activities.

Other related compounds, known as cimicifugic acids, are also esters of **fukiic acid** or the closely related piscidic acid, with different hydroxycinnamic acid derivatives like ferulic acid and isoferulic acid.[1]

Biosynthesis

The biosynthesis of fukinolic acid is a multi-step process that begins with amino acid precursors.[6][7][8][9] The **fukiic acid** moiety is derived from L-tyrosine, while the caffeic acid portion originates from L-phenylalanine.[8][9] The proposed biosynthetic pathway suggests that L-tyrosine is converted to 4-hydroxyphenylpyruvic acid, which is then reduced to 4-hydroxyphenyllactic acid.[6] Subsequent steps lead to the formation of the **fukiic acid** structure. The caffeic acid moiety is formed from L-phenylalanine via the phenylpropanoid pathway, resulting in caffeoyl-CoA. The final step in the formation of fukinolic acid is the esterification of **fukiic acid** with caffeoyl-CoA.[6][10]



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Biosynthetic pathway of fukinolic acid.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data associated with the biological activities of **fukiic acid** and fukinolic acid.

Table 1: Cytochrome P450 Isozyme Inhibition

Compound	CYP Isozyme	IC50 (μM)
Fukinolic Acid	CYP1A2	1.8
CYP2D6	12.6	
CYP2C9	10.5	
CYP3A4	9.8	
Cimicifugic Acid A	CYP1A2	7.2
CYP2D6	11.2	
CYP2C9	8.9	
CYP3A4	7.6	
Cimicifugic Acid B	CYP1A2	6.5
CYP2D6	9.8	
CYP2C9	7.5	
CYP3A4	6.8	

Data sourced from a study on black cohosh extracts and their constituents.[\[11\]](#)

Table 2: Estrogenic Activity in MCF-7 Cells

Compound	Concentration (M)	Proliferation (% of control)	Reference (Estradiol)
Fukinolic Acid	5×10^{-8}	126%	120% at 10^{-10} M

Data from an in vitro study on the estrogenic activity of compounds from *Cimicifuga racemosa*.
[\[2\]](#)

Table 3: Collagenolytic Activity Inhibition

Compound	Concentration (μ M)	% Inhibition
Fukinolic Acid	0.22 - 0.24	47 - 64%
Cimicifugic Acids A, B, C	0.22 - 0.24	47 - 64%
Cimicifugic Acids D, E, F	0.23 - 0.24	20 - 37%
Fukiic Acid	-	Weaker than esters

Data highlighting the potent inhibitory activity of **fukiic acid** esters against collagenolytic enzymes.[\[12\]](#)

Table 4: Vasoactive Effects on Rat Aortic Strips

Compound	Concentration (M)	Effect
Fukinolic Acid	3×10^{-4}	Sustained relaxation
Fukiic Acid	3×10^{-4}	No vasoactivity

Data from a study investigating the vasoactive effects of compounds from Cimicifuga plants.

Detailed Experimental Protocols

Isolation of Fukinolic Acid

While a highly detailed, step-by-step protocol for the isolation of fukinolic acid is not available in the provided search results, a general bioassay-guided fractionation approach is described.

The process typically involves:

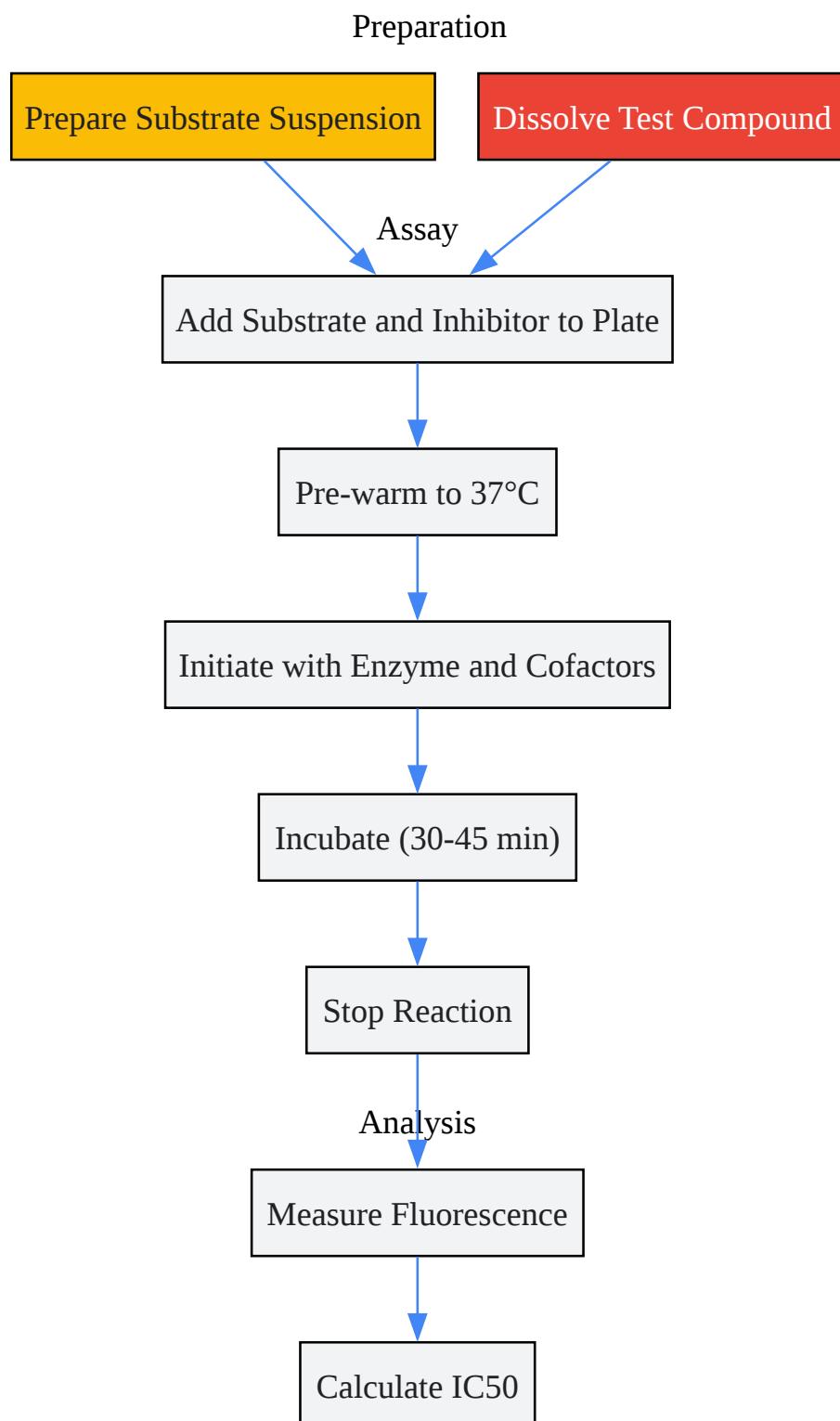
- Extraction: The rhizomes of a plant source like Cimicifuga heracleifolia are extracted with a solvent such as 50% ethanol.[\[2\]](#)
- Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This involves separating the extract into different fractions using chromatographic techniques.
- Purification: The active fractions are further purified using methods like high-performance liquid chromatography (HPLC).

- Identification: The purified compounds are identified using spectroscopic techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR).

Cytochrome P450 Inhibition Assay

This protocol is based on a high-throughput in vitro fluorometric microtiter plate assay.[\[11\]](#)[\[13\]](#)
[\[14\]](#)

- Enzyme Source: Human recombinant insect Sf9 cells expressing specific CYP isozymes (CYP1A2, 2C9, 2D6, and 3A4).
- Substrates:
 - 3-cyano-7-ethoxycoumarin (CEC) for CYP1A2 and CYP2D6.
 - Resorufin benzyl ether (BzRes) for CYP3A4.
- Procedure: a. Assays are conducted in 96-well microtiter plates. b. Substrates are prepared as homogenous suspensions in pH 7.5 potassium phosphate buffer. c. Test compounds (fukinolic acid, etc.) are dissolved in methanol or DMSO (final solvent concentration <1%). d. Test-blank wells contain the compound and buffer solution. e. Plates are pre-warmed to 37°C after substrate and inhibitor addition. f. Reactions are initiated by adding pre-warmed enzyme and cofactors. The final incubation volume is 0.2 ml. g. Incubation times are 30 minutes for CYP1A2 and CYP3A4, and 45 minutes for CYP2C9 and CYP2D6. h. Reactions are stopped by adding 0.1 ml of 60% acetonitrile, 40% 0.1 M Tris, pH 9.
- Data Analysis: The fluorescence is measured, and IC₅₀ values are determined for compounds showing >50% inhibition at a screening concentration.



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Workflow for the CYP inhibition assay.

Estrogenic Activity: MCF-7 Cell Proliferation Assay

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-dependent MCF-7 human breast cancer cells.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Cell Culture: MCF-7 cells are maintained in a suitable growth medium.
- Hormone Depletion: Before the assay, cells are grown in a hormone-free medium for at least 72 hours to deplete any residual hormones.[\[17\]](#) This medium is typically phenol-red free and supplemented with charcoal-dextran stripped fetal bovine serum.
- Treatment: a. Cells are plated in 96-well plates. b. After adherence, the medium is replaced with the hormone-free medium containing the test compound (e.g., fukinolic acid) at various concentrations. 17 β -estradiol is used as a positive control, and a vehicle control (e.g., ethanol) is also included. c. Cells are incubated for a specified period (e.g., 72 hours).
- Quantification of Proliferation: Cell proliferation can be measured using various methods, such as the Sulforhodamine B (SRB) assay.[\[19\]](#) a. Cells are fixed with trichloroacetic acid. b. Fixed cells are stained with SRB. c. Unbound dye is washed away, and the protein-bound dye is solubilized. d. The absorbance is read on a plate reader.
- Data Analysis: The increase in cell proliferation is calculated relative to the vehicle control.

Collagenolytic Activity Assay

This assay measures the ability of a compound to inhibit the activity of collagenase.[\[1\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Principle: A synthetic peptide substrate that mimics the structure of collagen (e.g., FALGPA) is used. Cleavage of this substrate by collagenase is monitored spectrophotometrically.
- Reagents:
 - Collagenase enzyme
 - Synthetic peptide substrate
 - Assay buffer

- Test compound (inhibitor)
- Procedure: a. The assay is typically performed in a 96-well plate. b. The test compound is pre-incubated with the collagenase enzyme. c. The reaction is initiated by adding the substrate. d. The change in absorbance is measured over time in a kinetic mode at a specific wavelength (e.g., 345 nm).
- Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control.

Vasoactive Effect Assay on Rat Aorta

This ex vivo method assesses the vasorelaxant or vasoconstrictive properties of a compound.

[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- Tissue Preparation: a. The thoracic aorta is dissected from a rat and cut into rings of approximately 4 mm. b. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
- Procedure: a. The aortic rings are pre-contracted with an agonist such as norepinephrine or phenylephrine. b. Once a stable contraction is achieved, the test compound (e.g., fukinolic acid) is added in a cumulative manner. c. Changes in vascular tone (relaxation or contraction) are recorded using a force transducer.
- Data Analysis: The vasorelaxant effect is expressed as a percentage of the pre-contraction induced by the agonist.

Antiviral Assay for Enterovirus A71 (EV-A71)

A plaque reduction assay is a common method to evaluate antiviral activity.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

- Cell Culture: A suitable host cell line (e.g., Vero or RD cells) is grown to confluence in multi-well plates.
- Infection: a. Cells are pre-treated with various concentrations of the test compound. b. The cells are then infected with a known amount of EV-A71.

- Plaque Formation: a. After an adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agar) with or without the test compound. b. The plates are incubated for a period sufficient for plaques (zones of cell death) to form (typically 2-3 days).
- Visualization and Quantification: a. The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. b. The number of plaques in the presence of the test compound is compared to the number in the untreated control.
- Data Analysis: The concentration of the compound that inhibits plaque formation by 50% (IC₅₀) is determined.

HIV-1 Integrase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the enzymatic activity of HIV-1 integrase.[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)

- Principle: The assay measures the two key catalytic activities of integrase: 3'-processing and strand transfer.
- Reagents:
 - Purified recombinant HIV-1 integrase.
 - Oligonucleotide substrates mimicking the viral DNA ends.
 - Target DNA for the strand transfer reaction.
- Procedure (Strand Transfer Assay): a. The integrase enzyme is pre-incubated with the viral DNA substrate to form a stable complex. b. The test compound (e.g., **fukiic acid**) is added. c. The strand transfer reaction is initiated by the addition of the target DNA. d. The reaction products are separated by gel electrophoresis and visualized (e.g., by autoradiography if using radiolabeled substrates).
- Data Analysis: The inhibition of the formation of the strand transfer product is quantified.

Conclusion

Fukiic acid and its ester derivative, fukinolic acid, are phytocompounds with a clear structural and biosynthetic relationship. This connection underpins their diverse and potent biological activities, which range from enzyme inhibition to antiviral and estrogenic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of these promising natural products. The provided diagrams aim to simplify the complex relationships and workflows, fostering a deeper understanding of the science behind fukiic and fukinolic acids.

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